

A Technical Guide to Sodium Calcium Eddate: Structure and Chelation Efficiency

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium calcium eddate*

Cat. No.: *B1203255*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure of **sodium calcium eddate** and its direct relationship with its efficacy as a chelating agent. The document details the mechanism of action, presents quantitative data on metal ion binding, and outlines experimental protocols for the determination of chelation efficiency.

Structure of Sodium Calcium Eddate

Sodium calcium eddate, also known as calcium disodium EDTA, is a coordination complex salt of ethylenediaminetetraacetic acid (EDTA). The core of the molecule is the hexadentate ligand, EDTA, which possesses six binding sites for a metal ion: four carboxyl groups and two nitrogen atoms. In **sodium calcium eddate**, the EDTA ligand is coordinated with a single calcium ion (Ca^{2+}) and two sodium ions (Na^+) serve as counter-ions.

The IUPAC name for this compound is calcium disodium 2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate.^[1] Its chemical formula is $\text{C}_{10}\text{H}_{12}\text{CaN}_2\text{Na}_2\text{O}_8$.^{[1][2]}

The structure of the eddate ligand allows it to form a stable, cage-like structure around a central metal ion, effectively sequestering it. This structural feature is paramount to its function as a chelating agent.

Mechanism of Chelation and its Relation to Structure

The therapeutic efficacy of **sodium calcium edetate** lies in its ability to exchange its calcium ion for other metal ions that have a higher affinity for the EDTA ligand.^{[3][4]} This process is driven by the relative stability of the metal-EDTA complexes, which is quantified by the stability constant (log K). A higher log K value indicates a more stable complex.

The mechanism of action involves the displacement of the calcium ion by a heavy metal ion, such as lead (Pb²⁺), to form a stable, water-soluble metal-EDTA complex.^[4] This newly formed complex is then readily excreted by the kidneys.^[3] The presence of calcium in the molecule is a critical safety feature, as it prevents the depletion of endogenous calcium from the body during chelation therapy.^[3]

The chelation efficiency is directly correlated to the structure of the EDTA ligand. The six coordination sites (four carboxylate and two amine groups) envelop the metal ion, forming multiple stable five-membered rings. This "claw-like" grip, termed the chelate effect, results in a significantly more stable complex than if the metal were bound to six individual monodentate ligands.

Quantitative Data: Chelation Efficiency

The chelation efficiency of **sodium calcium edetate** for various metal ions is best understood by comparing the stability constants of their respective EDTA complexes. The following table summarizes the logarithm of the stability constants (log K) for several biologically and toxicologically relevant metal ions with EDTA. A higher log K value signifies a stronger binding affinity and, consequently, a higher potential for chelation.

Metal Ion	Log K of Metal-EDTA Complex
Fe ³⁺	25.1
Hg ²⁺	21.8
Cu ²⁺	18.8
Ni ²⁺	18.6
Pb ²⁺	18.0
Zn ²⁺	16.5
Cd ²⁺	16.5
Co ²⁺	16.3
Fe ²⁺	14.3
Mn ²⁺	14.0
Ca ²⁺	10.7
Mg ²⁺	8.7

Note: Values are approximate and can vary slightly with experimental conditions such as temperature and ionic strength.

As indicated in the table, heavy metals like iron (III), mercury (II), and lead (II) have significantly higher stability constants with EDTA compared to calcium (II). This large difference in stability constants is the thermodynamic driving force for the exchange of calcium for a heavy metal ion, making **sodium calcium edetate** an effective treatment for heavy metal poisoning.

Experimental Protocols for Determining Chelation Efficiency

The determination of chelation efficiency and the stability constants of metal-edetate complexes can be performed using various analytical techniques. The following are detailed methodologies for two common experimental approaches.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.^[2] The principle involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion as a standard solution of a base is added.

Materials:

- pH meter with a glass electrode
- Burette
- Stir plate and stir bar
- Thermostated reaction vessel
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Solution of the ligand (EDTA) of known concentration
- Solution of the metal salt (e.g., metal nitrate or perchlorate) of known concentration
- Inert electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KNO₃)

Procedure:

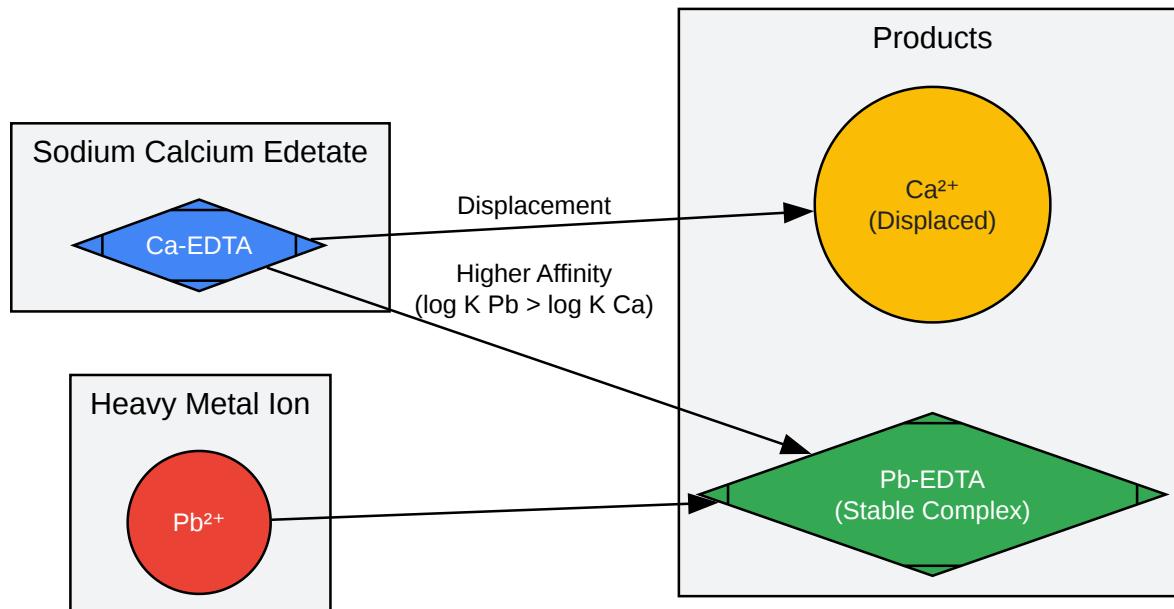
- Calibrate the pH electrode using standard buffer solutions.
- In the thermostated reaction vessel, place a known volume of the metal salt solution and the EDTA solution.
- Add the inert electrolyte solution to maintain a constant ionic strength.
- Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.
- Continue the titration until the pH change becomes negligible.

- The stability constants are calculated from the titration curve by analyzing the displacement of the curve in the presence of the metal ion compared to the titration of the ligand alone. This data is typically processed using specialized software that can fit the potentiometric data to a chemical equilibrium model.[5]

Spectrophotometry

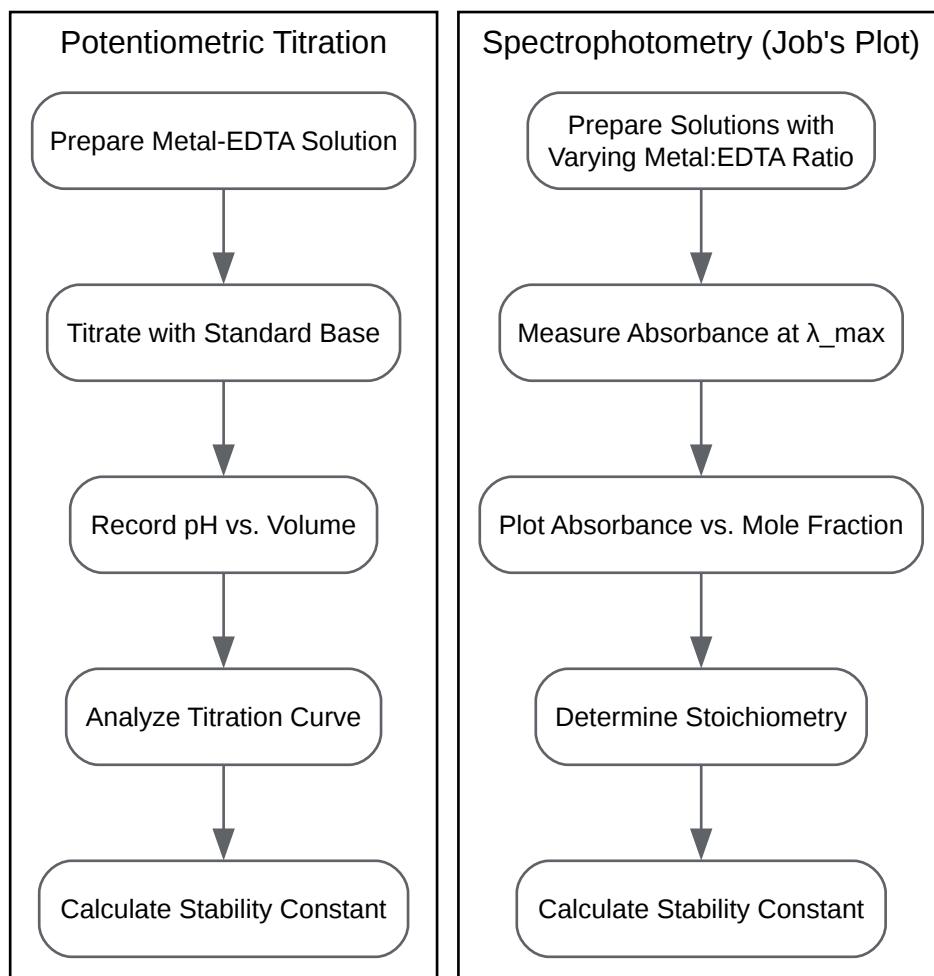
Spectrophotometry can be used to determine the stoichiometry and stability constants of metal complexes that exhibit a change in their light absorption properties upon complexation.

Materials:

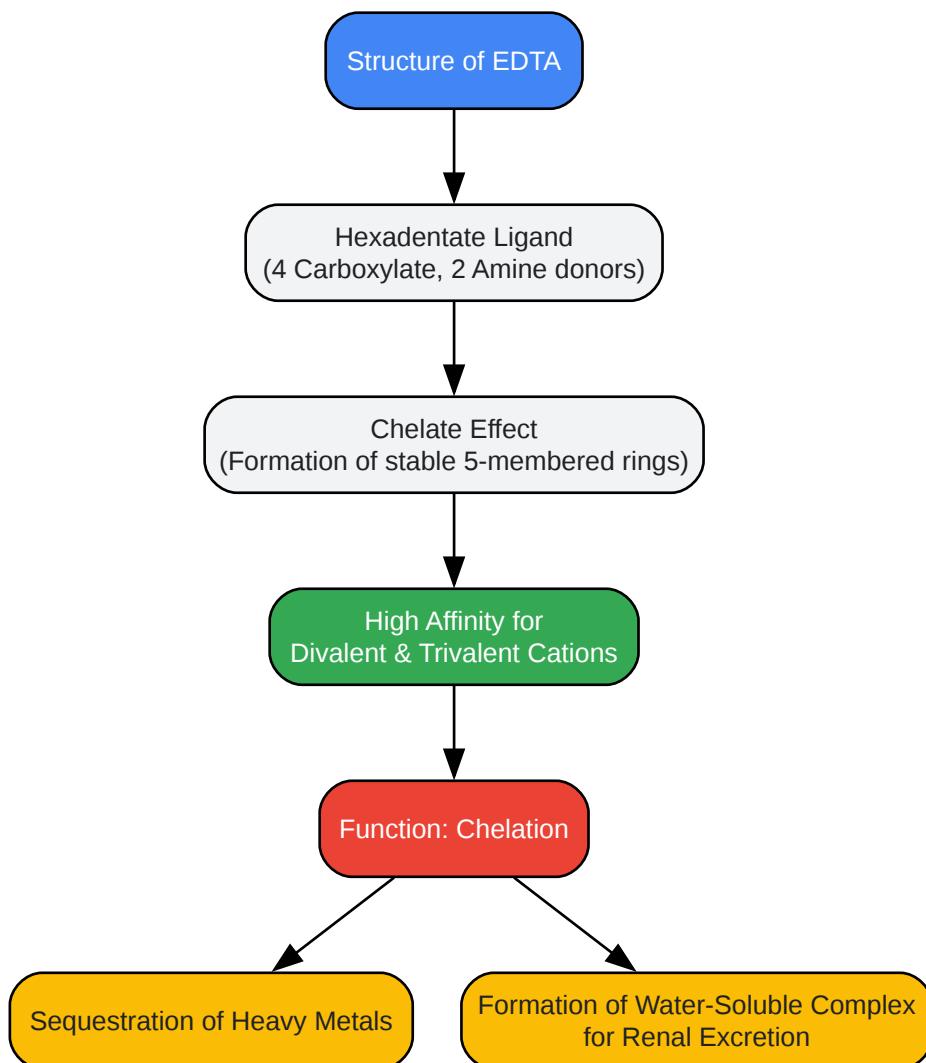

- UV-Vis spectrophotometer
- Cuvettes
- Stock solutions of the metal ion and EDTA of known concentrations
- Buffer solution to maintain a constant pH

Procedure (Method of Continuous Variation - Job's Plot):

- Prepare a series of solutions where the mole fraction of the metal ion and the ligand (EDTA) is varied, while the total molar concentration of the two components is kept constant.
- For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_{max}) of the metal-EDTA complex.
- Plot the absorbance versus the mole fraction of the ligand.
- The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For a 1:1 complex, this will be at a mole fraction of 0.5.
- The stability constant can be calculated from the absorbance data of the Job's plot.[6]


Visualizations

The following diagrams illustrate key concepts and workflows related to **sodium calcium edetate** and its chelation efficiency.


[Click to download full resolution via product page](#)

Caption: Chelation process of **sodium calcium edetate** with a heavy metal ion.

[Click to download full resolution via product page](#)

Caption: Experimental workflows for determining chelation efficiency.

[Click to download full resolution via product page](#)

Caption: Logical relationship between structure and function of EDTA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 2. youtube.com [youtube.com]

- 3. nist.gov [nist.gov]
- 4. d-nb.info [d-nb.info]
- 5. cost-nectar.eu [cost-nectar.eu]
- 6. curresweb.com [curresweb.com]
- To cite this document: BenchChem. [A Technical Guide to Sodium Calcium Eddate: Structure and Chelation Efficiency]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1203255#sodium-calcium-eddate-structure-and-its-relation-to-chelation-efficiency\]](https://www.benchchem.com/product/b1203255#sodium-calcium-eddate-structure-and-its-relation-to-chelation-efficiency)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com